Tetracosane-12,13-dione
Description
Properties
CAS No. |
61136-78-5 |
|---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
tetracosane-12,13-dione |
InChI |
InChI=1S/C24H46O2/c1-3-5-7-9-11-13-15-17-19-21-23(25)24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
LHYVMIYUMQXUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Tetracosane 12,13 Dione and Analogous Long Chain Alpha Diketones
Dehydrogenation and Oxidative Approaches for 1,2-Diketone Formation
Oxidative methods are among the most common and effective strategies for the formation of the 1,2-dicarbonyl motif. These approaches typically involve the oxidation of precursor molecules such as alcohols, diols, or alkenes.
Oxidation of Alcohols and Diols to Alpha-Diketones
The oxidation of 1,2-diols (vicinal diols) is a direct route to α-diketones. A variety of oxidizing agents can be employed for this transformation. For instance, o-iodoxybenzoic acid (IBX) has been shown to be an effective reagent for the oxidation of 1,2-diols to α-ketols or α-diketones. google.com The reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of the diketone. google.com Another approach involves the use of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric oxidant like iodobenzene dichloride. organic-chemistry.orgorganic-chemistry.org The amount of the oxidant used can determine whether the product is an α-hydroxy ketone or an α-diketone. organic-chemistry.orgorganic-chemistry.org
Primary and secondary alcohols can also serve as precursors. The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. chemguide.co.ukwikipedia.org For the synthesis of an α-diketone from an alcohol, a two-step process can be envisioned where an initial oxidation to a ketone is followed by α-oxidation.
| Oxidizing Agent/System | Substrate | Product | Reference |
| o-Iodoxybenzoic acid (IBX) | 1,2-Diol | α-Diketone | google.com |
| TEMPO/Iodobenzene dichloride | 1,2-Diol | α-Hydroxy ketone or α-Diketone | organic-chemistry.orgorganic-chemistry.org |
| Acidified Potassium Dichromate(VI) | Secondary Alcohol | Ketone | chemguide.co.uk |
Oxidative Cleavage Routes for Carbon-Carbon Bond Formation
Oxidative cleavage of carbon-carbon bonds, particularly in alkenes and diols, can be a powerful method for generating carbonyl compounds. masterorganicchemistry.com While typically used to produce aldehydes, ketones, or carboxylic acids from the cleavage of a double bond, specific strategies can be adapted for diketone synthesis. For example, the ozonolysis of a cyclic alkene followed by a reductive workup can yield a linear dialdehyde, which could then be further oxidized to a diketone. A more direct approach involves the oxidative cleavage of 1,3-diols using reagents like 2-iodoxybenzoic acid (IBX) to furnish 1,2-diketones. organic-chemistry.org This method proceeds under mild conditions and provides excellent yields. organic-chemistry.org
Another strategy involves the oxidative C-C bond cleavage of ketones. For instance, certain zinc-based catalysts can facilitate the aerobic oxidative cleavage of C(CO)-C bonds in ketones, which can proceed via an α-diketone intermediate. researchgate.net Copper-catalyzed aerobic oxidative C-C bond cleavage of aryl alkyl ketones has also been developed for the synthesis of amides, a process that involves the cleavage of the bond adjacent to the carbonyl group. chem-station.com While the final product in this case is an amide, the underlying principle of C-C bond cleavage adjacent to a carbonyl is relevant.
Transition Metal-Catalyzed Oxidations
Transition metal catalysts are widely used in oxidation reactions due to their variable oxidation states and ability to activate substrates. researchgate.net Ruthenium-catalyzed oxidation of alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant provides an efficient route to α-diketones under mild conditions. organic-chemistry.org This method is notable for its high functional group tolerance and short reaction times. organic-chemistry.org Palladium and copper catalysts have also been employed in the Wacker-type oxidation of alkynes to generate 1,2-diketones using molecular oxygen as the oxidant. organic-chemistry.org
Ketones themselves can be substrates for transition metal-catalyzed C-H functionalization to introduce a second carbonyl group. rsc.org This can involve the direct oxidation of an α-methylene group to a carbonyl.
Carbonyl Coupling and Functionalization Strategies
Beyond oxidation, the formation of α-diketones can be achieved through the coupling of carbonyl-containing precursors and subsequent functionalization.
Synthesis via Alkyne Transformations
The direct oxidation of alkynes is a straightforward method for synthesizing α-dicarbonyl derivatives. acs.orgacs.org A variety of reagents and catalytic systems have been developed for this purpose. One practical method involves a one-pot procedure that combines a Brønsted acid-promoted "hydration" of the alkyne to a monoketone, followed by a dimethyl sulfoxide (DMSO)-based oxidation to the α-diketone. acs.orgorganic-chemistry.org This approach avoids the use of stoichiometric inorganic oxidants and toxic transition-metal catalysts. organic-chemistry.org
Transition metals also play a crucial role in alkyne oxidation. researchgate.net Gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls can be achieved using 2,3-dichloropyridine N-oxide as the oxygen transfer reagent under mild conditions. organic-chemistry.org A catalyst-free and transition-metal-free method for the aerobic oxidation of internal alkynes to 1,2-diketones has also been reported, using potassium persulfate and ambient air. acs.orgorganic-chemistry.org Mechanistic studies suggest this reaction proceeds through a radical process. acs.orgorganic-chemistry.org Furthermore, visible-light-induced aerobic photooxidation of alkynes, using an organic dye as a photocatalyst, provides a metal-free pathway to 1,2-diketones. researchgate.net
| Method | Reagents/Catalyst | Key Features | Reference |
| Brønsted acid-promoted hydration and DMSO-based oxidation | Formic acid, DMSO, HBr | One-pot, high-yielding, avoids heavy metals | acs.orgorganic-chemistry.org |
| Gold(I)-catalyzed oxidation | Au(I) catalyst, 2,3-dichloropyridine N-oxide | Mild conditions, acid-free | organic-chemistry.org |
| Aerobic alkyne oxidation | Potassium persulfate, air | Catalyst-free, transition-metal-free | acs.orgorganic-chemistry.org |
| Visible-light photooxidation | Eosin Y, air, visible light | Metal-free, uses air as oxidant | researchgate.net |
Strategies for Carbon Chain Elongation at Diketone Centers
While direct carbon chain elongation at a pre-existing diketone center is not a commonly reported strategy, general methods for extending carbon chains can be conceptually applied. One could envision a scenario where a functionalized diketone is used as a substrate. For instance, if a long-chain α-diketone contains a terminal functional group, such as a halide or an alkyne, standard carbon-carbon bond-forming reactions could be employed to extend the chain.
More practically, the synthesis of a long-chain diketone like tetracosane-12,13-dione would likely involve building the carbon skeleton first, followed by the introduction of the diketone functionality at the desired position. For example, a long-chain alkyne could be synthesized, and then the diketone could be installed using one of the alkyne oxidation methods described previously.
Alternatively, biosynthetic pathways offer inspiration for carbon chain elongation. Engineered metabolic pathways have been developed to extend the carbon chain of 2-ketoacids in a recursive "+1" fashion. nih.govnih.gov This involves a series of enzymatic reactions that add one carbon atom at a time. While this is a biological approach, it highlights the concept of iterative chain extension, which could potentially be mimicked in a synthetic context.
Chemo- and Regioselective Synthesis of Alpha-Diketone Frameworks
The construction of the α-diketone moiety in long-chain molecules relies heavily on the oxidation of suitable precursors. The choice of synthetic route is often dictated by the availability of starting materials and the desire to control the exact location of the dicarbonyl unit (regioselectivity) without affecting other functional groups that might be present (chemoselectivity).
Several key strategies have been developed for the synthesis of α-diketones:
Oxidation of Alkynes: The direct oxidation of an internal alkyne is one of the most straightforward methods for preparing α-diketones. A variety of oxidizing agents can accomplish this transformation. For instance, mercuric salts like mercuric nitrate hydrate or mercuric triflate have been shown to effectively convert both alkylarylalkynes and diarylalkynes into the corresponding α-diketones. acs.org This method proceeds through the hydration of the alkyne, followed by the attack of the salt's counter-ion on an α-mercurio ketone intermediate, ultimately leading to the dione (B5365651). acs.org Other reagents, such as potassium permanganate (KMnO₄) and ruthenium tetroxide (RuO₄), are also powerful oxidants used for this purpose. acs.org
Oxidation of 1,2-Diols: The oxidation of vicinal diols (1,2-diols) provides another reliable route to α-diketones. A mild and efficient procedure utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in combination with a stoichiometric oxidant like iodobenzene dichloride. The degree of oxidation can be controlled; using a sufficient amount of the oxidant leads to the formation of the α-diketone, whereas lesser amounts may yield the α-hydroxy ketone. organic-chemistry.org
Oxidation of Silyl Enol Ethers: Silyl enol ethers can be oxidized to form α-diketones. A nitroxyl-radical-catalyzed oxidation using magnesium monoperoxyphthalate hexahydrate (MMPP • 6 H₂O) as the co-oxidant has been reported as an effective method for this conversion. organic-chemistry.org
The table below summarizes various synthetic approaches for forming α-diketone frameworks.
| Precursor Type | Reagent/Catalyst System | Key Features |
| Internal Alkynes | Mercuric Nitrate or Mercuric Triflate | Effective for alkylaryl- and diarylalkynes. acs.org |
| Internal Alkynes | KMnO₄ or RuO₄ | Powerful, well-established oxidants. acs.org |
| 1,2-Diols | TEMPO / Iodobenzene dichloride | Mild conditions; oxidation level can be controlled. organic-chemistry.org |
| Silyl Enol Ethers | Nitroxyl-radical / MMPP • 6 H₂O | Catalytic method for converting enol ethers. organic-chemistry.org |
| Deoxybenzoins | DABCO / Air | Aerobic oxidation suitable for specific substrates like deoxybenzoins. organic-chemistry.org |
Isolation Techniques for this compound
The isolation and purification of a long-chain, non-polar molecule like this compound from a crude reaction mixture or a natural source requires techniques that can effectively separate it from structurally similar impurities, such as the starting materials or other lipids.
A highly effective method for isolating long-chain diketones leverages their ability to form metal chelates. This technique has been successfully applied to the isolation of long-chain β-diketones from natural waxes, and the principle is applicable to α-diketones due to their similar chelating capabilities with the two adjacent carbonyl groups. rsc.orgnih.gov
The process generally involves the following steps:
Dissolution: The crude mixture containing the diketone is dissolved in a suitable non-polar organic solvent.
Chelation: An aqueous solution of a metal salt, commonly copper(II) acetate (Cu(OAc)₂), is added to the organic solution. The mixture is shaken vigorously to promote the formation of a metal-diketone complex. rsc.org The diketone, through its enol tautomer, displaces a ligand on the metal ion to form a stable chelate ring. nih.gov
Precipitation and Separation: The resulting copper-diketone complex is often insoluble in the organic solvent and precipitates out of the solution. rsc.org Cooling the mixture can further enhance the precipitation. rsc.org The solid complex is then isolated by filtration.
Decomposition of the Complex: The filtered complex is re-dissolved or suspended in a fresh solvent, and the diketone is liberated by treatment with a strong acid, such as hydrochloric acid. rsc.org This breaks the coordinate bonds, releasing the pure diketone into the organic phase and the metal salt into the aqueous phase.
Final Purification: The organic layer containing the purified diketone is separated, washed, dried, and the solvent is evaporated to yield the final product.
The table below outlines the key stages of this isolation technique.
| Step | Procedure | Purpose |
| 1. Dissolution & Chelation | The crude product is dissolved in an organic solvent, and an aqueous solution of Copper(II) acetate is added. rsc.org | To form a metal-diketone complex. |
| 2. Precipitation & Filtration | The mixture is often cooled to encourage the precipitation of the insoluble copper-diketone complex, which is then collected by filtration. rsc.org | To separate the diketone complex from soluble impurities. |
| 3. Complex Decomposition | The isolated complex is treated with an acid (e.g., HCl) to break the chelate. rsc.org | To release the pure diketone from the metal ion. |
| 4. Extraction & Evaporation | The liberated diketone is extracted back into an organic solvent, which is then washed and evaporated. | To obtain the final, purified diketone product. |
Beyond chelation, standard laboratory techniques such as column chromatography and recrystallization are also vital for the purification of long-chain diketones. For industrial-scale or specialized applications, advanced methods like supercritical fluid extraction (SFE) could be employed as a green alternative for isolating lipophilic compounds. nih.gov
Spectroscopic Characterization and Advanced Structural Elucidation of Alpha Diketones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and the environment of protons within a molecule. For Tetracosane-12,13-dione, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
In ¹H NMR, the protons on carbons adjacent to the carbonyl groups (α-protons on C-11 and C-14) are expected to be the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the ketones. The long methylene (B1212753) chains would produce a large, overlapping signal, while the terminal methyl protons would appear at the highest field (lowest chemical shift).
¹³C NMR spectroscopy provides direct information about the carbon framework. bhu.ac.in The most characteristic signals for this compound would be the carbonyl carbons (C-12 and C-13), which are highly deshielded and appear at a very low field, typically in the 205-220 ppm range for ketones. libretexts.orghw.ac.uk The chemical shifts of other carbons would decrease as their distance from the electron-withdrawing dione (B5365651) group increases. ksu.edu.sa
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| CH₃ (C-1, C-24) | Terminal methyl groups | ~0.88 |
| -(CH₂)₉- (C-2 to C-10, C-15 to C-23) | Methylene chain | ~1.26 |
| -CH₂-CO- (C-11, C-14) | α to carbonyl group | ~2.4 |
Data is predicted based on typical values for long-chain alkanes and ketones.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C-12, C-13 | Carbonyl (C=O) | > 200 |
| C-11, C-14 | α to carbonyl | ~40-45 |
| C-10, C-15 | β to carbonyl | ~25-35 |
| C-2 to C-9, C-16 to C-23 | Methylene chain | ~22-32 |
| C-1, C-24 | Terminal methyl | ~14 |
Data is predicted based on typical values for ketones and long-chain alkanes. libretexts.orgcompoundchem.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying functional groups within a molecule. longdom.org
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org For an α-diketone like this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration. Saturated aliphatic ketones typically show this band around 1715 cm⁻¹. libretexts.orgpressbooks.pub In some α-diketones, this peak may appear as a narrowly-spaced doublet, representing the symmetric and asymmetric stretching modes of the two adjacent carbonyl groups. blogspot.com The long alkyl chains would give rise to characteristic C-H stretching bands between 2850 and 3000 cm⁻¹ and bending vibrations around 1470-1350 cm⁻¹. libretexts.org
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org The C=O stretch of the α-diketone would also be observable in the Raman spectrum. The technique provides a structural fingerprint that can be used to identify molecules. wikipedia.org
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C-H Stretch | -CH₂, -CH₃ | 2850-3000 | 2850-3000 | Strong (IR), Medium (Raman) |
| C=O Stretch | α-Diketone | ~1716 | ~1716 | Strong (IR), Strong (Raman) |
| C-H Bend/Scissor | -CH₂- | 1450-1470 | 1450-1470 | Medium (IR & Raman) |
| C-H Bend/Rock | -(CH₂)n- | 720-725 | 720-725 | Weak (IR & Raman) |
Data is based on characteristic group frequencies for alkanes and ketones. libretexts.orglibretexts.orgblogspot.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce structural information from its fragmentation patterns. wikipedia.org
For this compound, electron ionization (EI) would generate a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) would confirm the molecular weight. The most characteristic fragmentation pathway for aliphatic ketones is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. jove.comlibretexts.org This process results in the formation of a stable acylium ion. ochemacademy.comyoutube.com
In this compound, α-cleavage could occur on either side of the dione functional group (at the C11-C12 bond or the C13-C14 bond). Due to the symmetry of the molecule around the dione, these cleavages would produce similar primary fragments. For example, cleavage at the C11-C12 bond would result in an acylium ion containing the C12-C24 portion of the molecule and a C1-C11 alkyl radical.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragmentation Process | Bond Cleaved | m/z of Detected Ion | Formula of Detected Ion |
|---|---|---|---|
| Molecular Ion | N/A | 366.6 | [C₂₄H₄₆O₂]⁺˙ |
| α-Cleavage | C11-C12 | 211.2 | [C₁₃H₂₃O₂]⁺ |
| α-Cleavage | C13-C14 | 211.2 | [C₁₃H₂₃O₂]⁺ |
Predicted m/z values are based on the primary fragmentation pathway for long-chain ketones. jove.comyoutube.com
Other Advanced Spectroscopic Techniques for Conformational and Electronic Structure
While NMR, IR, UV-Vis, and MS provide fundamental structural data, other advanced techniques can offer deeper insights into the molecule's conformation and electronic properties. fiveable.me
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning all the ¹H and ¹³C signals in a complex molecule like this compound. COSY reveals proton-proton coupling relationships, while HSQC correlates directly bonded carbon and proton atoms.
X-ray Crystallography: If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the solid-state conformation of the long alkyl chains and the dione functional group.
Computational Spectroscopy: Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict spectroscopic properties, including NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. Comparing these computed spectra with experimental data can provide powerful confirmation of the proposed structure and offer insights into conformational preferences.
Computational Chemistry and Theoretical Studies on Alpha Diketones
Quantum Chemical Calculations of Electronic Structures and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of alpha-diketones. Methods like Density Functional Theory (DFT) are frequently employed to determine molecular structures, electronic properties, and energies. mdpi.comnih.gov For a molecule such as Tetracosane-12,13-dione, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformation.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), provide a balance of computational cost and accuracy for many organic molecules. mdpi.com These methods are used to compute key energetic properties, including the enthalpy of formation, which is a measure of the molecule's stability. Furthermore, calculations can elucidate the distribution of electron density, identify partial atomic charges, and map the molecular electrostatic potential, highlighting regions susceptible to nucleophilic or electrophilic attack.
Table 1: Representative Calculated Properties for an Alpha-Diketone Functional Group Note: This table presents typical values for an alpha-diketone moiety for illustrative purposes, as specific experimental or calculated data for this compound is not readily available.
| Property | Typical Calculated Value | Method/Basis Set | Significance |
| C=O Bond Length | ~1.22 Å | B3LYP/6-31G(d) | Indicates the double bond character of the carbonyl group. |
| C-C Bond Length (dicarbonyl) | ~1.54 Å | B3LYP/6-31G(d) | Reflects the single bond character between the two carbonyl carbons. |
| O=C-C Bond Angle | ~120° | B3LYP/6-31G(d) | Consistent with sp² hybridization of the carbonyl carbon atoms. |
| Enthalpy of Formation | Varies with structure | G4, CBS-QB3 | Provides data on the thermodynamic stability of the molecule. researchgate.net |
| Dipole Moment | Varies with conformation | B3LYP/6-31G(d) | Indicates the overall polarity of the molecule, affecting intermolecular forces. |
Mechanistic Studies of Reaction Pathways and Transition State Characterization
Theoretical chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions involving alpha-diketones. nih.gov By mapping the potential energy surface, computational chemists can identify the lowest energy path from reactants to products. This involves calculating the geometries and energies of all stationary points, including reactants, products, intermediates, and, crucially, transition states.
For instance, in the study of photochemical reactions like the Norrish Type II reaction or photocycloadditions, which are common for diketones, computational methods can model the excited state potential energy surface. mdpi.comrsc.org Calculations can characterize the transition state structures, which represent the highest energy barrier along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. Such studies have been used to understand photodecarbonylation reactions in other alpha-diketones, a process that can be driven by the formation of a stable aromatic system. acs.orgresearchgate.net
Table 2: Illustrative Energy Profile for a Hypothetical Alpha-Diketone Reaction
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Alpha-Diketone) | 0.0 | The starting point of the reaction. |
| Transition State 1 (TS1) | +25.0 | The energy barrier for the first step of the reaction. |
| Intermediate | +5.0 | A short-lived species formed after crossing the first energy barrier. |
| Transition State 2 (TS2) | +15.0 | The energy barrier for the conversion of the intermediate to the product. |
| Products | -10.0 | The final, more stable species formed at the end of the reaction. |
Theoretical Prediction of Photophysical Properties and Excited State Lifetimes
The interaction of alpha-diketones with light is a key area of study, and computational methods can predict their photophysical properties with considerable accuracy. Time-dependent density functional theory (TD-DFT) is a common method for studying the electronic excited states of molecules. These calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum. rsc.org
Beyond absorption, theoretical models can also provide insight into the fate of the molecule after it has been excited. This includes predicting the energies of fluorescence and phosphorescence emission. acs.org The small energy gap between the first excited singlet state (S1) and the first triplet state (T1) in many alpha-diketones facilitates rapid intersystem crossing, a phenomenon that can be quantified through calculation. acs.org Furthermore, computational approaches can estimate the lifetimes of these excited states and the quantum yields of photophysical processes, which are critical for understanding the efficiency of light-induced reactions. rsc.orgresearchgate.net
Table 3: Predicted Photophysical Properties of Representative Alpha-Diketones
| Property | Predicted Value/Range | Significance |
| Absorption Maximum (n → π) | 350-450 nm | Corresponds to the excitation of an electron from a non-bonding orbital to an anti-bonding π orbital. |
| Fluorescence Emission (λ_F) | ~525-530 nm | Wavelength of light emitted upon relaxation from the S1 state. acs.org |
| Phosphorescence Emission (λ_Ph) | ~565-570 nm | Wavelength of light emitted upon relaxation from the T1 state. acs.org |
| Singlet-Triplet Gap (S1-T1) | ~4 kcal/mol | A small gap facilitates efficient intersystem crossing from the singlet to the triplet manifold. acs.org |
| Excited State Lifetime | ps to ns range | Indicates how long the molecule remains in an excited state before relaxing via radiative or non-radiative pathways. |
Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are readily calculated using quantum chemical methods.
For an alpha-diketone like this compound, the HOMO is typically associated with the non-bonding lone pair orbitals on the oxygen atoms, making these sites nucleophilic. The LUMO is usually the π* anti-bonding orbital of the carbonyl groups, making the carbonyl carbons electrophilic. youtube.comyoutube.com
FMO theory is particularly useful for predicting the outcomes of pericyclic reactions, such as the photocycloaddition of an alpha-diketone to an alkene. mdpi.com The feasibility and regioselectivity of the reaction can be rationalized by considering the orbital symmetry and the energy gap between the HOMO of one reactant and the LUMO of the other. A smaller HOMO-LUMO gap generally leads to a more favorable interaction and a faster reaction. mdpi.com
Table 4: Frontier Molecular Orbital Characteristics for a Typical Alpha-Diketone
| Orbital | Typical Energy Range (eV) | Location of Highest Density | Implied Reactivity |
| HOMO | -6.0 to -7.5 | Non-bonding orbitals on oxygen atoms | Nucleophilic and basic character; site of electron donation. youtube.com |
| LUMO | -1.0 to -2.5 | π* anti-bonding orbitals localized on the C=O groups | Electrophilic character; site of electron acceptance. youtube.com |
| HOMO-LUMO Gap | 4.0 to 6.0 eV | N/A | A key indicator of kinetic stability and chemical reactivity. |
Conformational Analysis and Molecular Dynamics Simulations
Due to the presence of long, flexible alkyl chains, a molecule like this compound can adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. Computational methods can systematically explore the conformational space to locate these stable structures.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of such flexible molecules over time. mdpi.com In an MD simulation, the motion of every atom is calculated over a series of very small time steps by solving Newton's equations of motion. This approach allows researchers to observe how the molecule moves, flexes, and changes its conformation in response to its environment, such as in a solvent or within a crystal lattice. nih.gov For this compound, MD simulations could reveal how the long alkyl chains fold and interact with each other and with solvent molecules, influencing the molecule's physical properties like solubility and melting point. mdpi.com
Table 5: Objectives and Outcomes of Conformational and Dynamic Studies
| Study Type | Computational Method | Key Objectives | Potential Insights for this compound |
| Conformational Search | Monte Carlo, Systematic Search | Identify low-energy conformers and the global minimum energy structure. | Determine the preferred 3D shape of the molecule in the gas phase. |
| Molecular Dynamics (MD) | AMBER, GROMACS (Force Fields) | Simulate atomic motion over time; study solvent effects. mdpi.com | Understand the flexibility of the alkyl chains and their packing in condensed phases. |
| Potential Energy Scan | DFT, Ab initio | Calculate the energy barrier for rotation around specific bonds. | Quantify the energetic cost of changing the molecule's shape. |
Biochemical Interactions and Metabolic Transformations of Long Chain Alpha Diketones
Enzymatic Reactivity and Biocatalysis Involving Alpha-Diketones
The enzymatic processing of alpha-diketones, such as tetracosane-12,13-dione, involves specific classes of enzymes that can recognize and transform the diketone functionality. These biocatalytic reactions are crucial for the metabolism and detoxification of such compounds in biological systems.
Cleavage Mechanisms by Dioxygenases (e.g., Dke1)
Dioxygenases are a class of enzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate. While specific studies on this compound are not detailed, the action of similar enzymes on other diketones provides insight into the likely cleavage mechanism. For instance, the diketone-cleaving enzyme Dke1, from Acinetobacter johnsonii, is a dioxygenase that acts on β-diketones. nih.gov This enzyme cleaves the C-C bond of acetylacetone, yielding methylglyoxal (B44143) and acetate. nih.gov
The general mechanism for such dioxygenases involves the activation of dioxygen, often without the need for metal cofactors, which is an exception for this enzyme class. nih.gov Some dioxygenases belong to the α/β hydrolase fold superfamily. oup.com The proposed catalytic process can involve the formation of a hydroperoxy anion intermediate of the substrate, which then acts as a nucleophile to facilitate the reaction with dioxygen and subsequent cleavage of the carbon-carbon bond between the two carbonyl groups. oup.com For a long-chain alpha-diketone like this compound, a dioxygenase would catalyze the cleavage of the C12-C13 bond, resulting in the formation of two dodecanoic acid molecules.
Enzyme-Substrate Binding Dynamics and Catalytic Triads
The efficiency and specificity of enzymatic reactions are governed by the precise interaction between the enzyme's active site and the substrate. khanacademy.orglibretexts.org The binding of a substrate to an enzyme is a dynamic process that often involves a conformational change in the enzyme's structure, a concept known as "induced fit." khanacademy.orglibretexts.org This adjustment ensures an optimal orientation of the substrate for catalysis. libretexts.org
Many hydrolase and transferase enzymes that act on carbonyl compounds utilize a catalytic triad (B1167595), a conserved set of three amino acid residues in the active site. wikipedia.orgtaylorandfrancis.com The most common is the Ser-His-Asp triad. nih.govwikipedia.org This arrangement functions as a charge-relay network:
The aspartate residue orients and stabilizes the histidine residue.
The histidine acts as a general base, accepting a proton from the serine residue.
This process enhances the nucleophilicity of the serine's hydroxyl group, enabling it to attack the carbonyl carbon of the substrate. wikipedia.orgnih.gov
This nucleophilic attack forms a temporary, covalent tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. wikipedia.org The subsequent hydrolysis of this intermediate releases the product and regenerates the free enzyme. wikipedia.org While originally identified in proteases, this fundamental mechanism is found across numerous enzyme superfamilies, including some that could potentially process alpha-diketones. nih.govwikipedia.org Mutations in any of the triad residues can dramatically reduce the enzyme's catalytic efficiency. nih.gov
| Key Components in Enzyme Catalysis | Description | Relevant Residues |
| Enzyme Active Site | The region of an enzyme where substrate molecules bind and undergo a chemical reaction. khanacademy.org | Varies; composed of a unique combination of amino acids. libretexts.org |
| Induced Fit | A model of enzyme-substrate interaction where the binding of the substrate induces a conformational change in the enzyme for a tighter fit. khanacademy.orglibretexts.org | N/A |
| Catalytic Triad | A set of three coordinated amino acids in the active site that work together to perform catalysis. wikipedia.org | Commonly Serine, Histidine, Aspartate. wikipedia.orgtaylorandfrancis.com |
| Oxyanion Hole | A feature of the active site that stabilizes the tetrahedral intermediate formed during catalysis. wikipedia.org | N/A |
Interactions with Biological Macromolecules
Alpha-diketones are reactive electrophilic compounds that can interact with biological macromolecules, particularly proteins. These interactions can lead to covalent modifications that alter the structure and function of the protein.
Covalent Binding to Proteins (e.g., Arginine Residues)
The vicinal dicarbonyl groups of alpha-diketones are reactive towards nucleophilic side chains of amino acids. The guanidino group of arginine is a primary target for modification by dicarbonyl compounds. researchgate.netacs.org This reaction involves the nucleophilic addition of the arginine residue to one of the carbonyl carbons of the diketone. researchgate.net The subsequent reaction can lead to the formation of stable adducts like imidazolone (B8795221) or pyrimidine (B1678525) derivatives, effectively cross-linking parts of the protein or attaching a new chemical moiety. researchgate.net Compounds such as phenylglyoxal (B86788) and cyclohexanedione are well-known reagents used to selectively modify arginine residues in proteins for research purposes. researchgate.netacs.org A similar reaction is expected between the carbonyl groups of this compound and protein arginine residues.
Impact on Protein Structure and Enzyme Activity
The covalent modification of amino acid residues can have significant consequences for protein structure and function. wou.edu Arginine residues are often involved in critical functions due to their positive charge, participating in electrostatic interactions (salt bridges) that stabilize a protein's three-dimensional structure or bind negatively charged substrates or cofactors. wou.edu
The reaction of an alpha-diketone with an arginine residue neutralizes its positive charge and adds a bulky group. researchgate.net This can lead to:
Disruption of Ionic Bonds: Loss of the positive charge can break salt bridges, leading to local or global changes in protein conformation. wou.edu
Steric Hindrance: The newly attached aliphatic chain can block the active site of an enzyme or interfere with protein-protein interactions.
Loss of Function: If the modified arginine is located within an enzyme's active site or a crucial binding domain, the modification can abolish its biological activity. wou.edu
Therefore, the non-enzymatic, covalent binding of this compound to proteins represents a potential mechanism of cytotoxicity, disrupting cellular processes by inactivating essential enzymes and structural proteins.
Metabolic Fate of Aliphatic Alpha-Diketones in Biological Systems
Following enzymatic cleavage, the resulting products from long-chain alpha-diketones enter established metabolic pathways for fatty acids. The cleavage of this compound would produce two molecules of dodecanoic acid (lauric acid), a C12 saturated fatty acid. The metabolic fate of these long-chain fatty acids (LCFAs) is well-characterized. researchgate.net
Upon entering a cell, LCFAs are first activated by conversion to their acyl-CoA derivatives (dodecanoyl-CoA) in the cytoplasm. researchgate.net These activated fatty acids can then be transported into the mitochondria for energy production via β-oxidation. researchgate.net The β-oxidation cycle is a four-step process that sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. researchgate.net
The acetyl-CoA generated can then enter the Krebs cycle to be completely oxidized to CO2, generating ATP. researchgate.net Alternatively, in the liver, acetyl-CoA can be converted into ketone bodies, which are used as an energy source by other tissues. researchgate.net Very-long-chain fatty acids (VLCFAs, >C20) are initially shortened via β-oxidation in peroxisomes before being further metabolized in mitochondria. nih.gov The C12 products from this compound would primarily be metabolized in the mitochondria.
| Metabolic Pathway | Location | Starting Substrate (Post-Cleavage) | Key Products |
| Fatty Acid Activation | Cytoplasm / Outer Mitochondrial Membrane | Dodecanoic Acid | Dodecanoyl-CoA |
| β-Oxidation | Mitochondrial Matrix | Dodecanoyl-CoA | Acetyl-CoA, NADH, FADH2 |
| Krebs Cycle (Citric Acid Cycle) | Mitochondrial Matrix | Acetyl-CoA | ATP, NADH, FADH2, CO2 |
| Ketogenesis | Liver Mitochondria | Acetyl-CoA | Ketone Bodies (e.g., Acetoacetate) |
Oxidative Decarboxylation Pathways
The biochemical transformation of long-chain alpha-diketones, such as this compound, can proceed through oxidative decarboxylation, a process that involves both oxidation and the removal of a carboxyl group. While direct enzymatic oxidative decarboxylation of long-chain alpha-diketones is not extensively documented, a plausible pathway can be postulated based on known enzymatic reactions involving similar substrates. This proposed pathway would likely involve a multi-step process initiated by an oxidative cleavage of the carbon-carbon bond between the two carbonyl groups.
One potential enzymatic mechanism for this initial oxidative cleavage is analogous to the Baeyer-Villiger oxidation. Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes known to catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters. researchgate.netharvard.eduresearchgate.netacs.orgmdpi.comnih.gov In the case of an alpha-diketone like this compound, a BVMO could catalyze the insertion of an oxygen atom between the two carbonyl carbons, resulting in the formation of an anhydride (B1165640) intermediate. stackexchange.comechemi.com This anhydride would then be susceptible to hydrolysis by an esterase or hydrolase, yielding two carboxylic acid molecules.
Following the initial oxidative cleavage and subsequent hydrolysis, the resulting alpha-keto acid would then undergo decarboxylation. The decarboxylation of alpha-keto acids is a well-established biochemical reaction, often catalyzed by enzymes such as alpha-keto acid decarboxylases, which frequently utilize thiamine (B1217682) pyrophosphate (TPP) as a cofactor. This enzymatic step would remove a molecule of carbon dioxide, ultimately leading to the formation of a shorter-chain carboxylic acid.
Alternatively, dioxygenase enzymes could also be involved in the cleavage of the diketone. nih.govsemanticscholar.org Some dioxygenases are known to catalyze the cleavage of C-C bonds in diketone functionalities. nih.gov This enzymatic action could directly lead to the formation of products that can be further metabolized, eventually entering pathways leading to decarboxylation.
Putative Oxidative Decarboxylation Pathway of this compound
| Step | Reaction | Enzyme Class (Putative) | Intermediate/Product |
| 1 | Oxidative Cleavage | Baeyer-Villiger Monooxygenase | Anhydride Intermediate |
| 2 | Hydrolysis | Esterase/Hydrolase | Two Carboxylic Acid Molecules |
| 3 | Decarboxylation | Alpha-keto acid decarboxylase | Shorter-chain Carboxylic Acid + CO2 |
It is important to note that this proposed pathway is based on analogous biochemical reactions, and further research is needed to elucidate the specific enzymes and mechanisms involved in the oxidative decarboxylation of long-chain alpha-diketones like this compound.
Reductive Pathways to Corresponding Hydroxyketones and Diols
The reduction of alpha-diketones to alpha-hydroxyketones (acyloins) and subsequently to vicinal diols is a significant metabolic pathway. nih.gov This detoxification route is catalyzed by NAD(P)H-dependent enzymes, primarily from the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies. nih.gov These enzymes facilitate the stereoselective reduction of the carbonyl groups.
In the context of long-chain alpha-diketones such as this compound, one of the carbonyl groups can be reduced to a hydroxyl group, forming the corresponding alpha-hydroxyketone. This initial reduction is often highly stereoselective, yielding a specific stereoisomer of the hydroxyketone. The reaction is reversible and catalyzed by various alcohol dehydrogenases (ADHs). researchgate.netresearchgate.netresearchgate.net
Further reduction of the remaining carbonyl group in the alpha-hydroxyketone leads to the formation of a diol. This second reduction step can also be stereoselective, resulting in the formation of a specific diastereomer of the diol. The stereochemical outcome of these reductions is dependent on the specific enzyme involved.
Research on various ketones, including aliphatic and aromatic diketones, has demonstrated the broad substrate acceptance and high enantioselectivity of many ADHs. While specific studies on this compound are limited, the established reactivity of these enzymes with other diketones provides a strong basis for predicting its metabolic fate through reductive pathways. For instance, studies on the reduction of 1,3-diketones and β-hydroxyketones have shown that the presence of a protein environment can direct the stereoselectivity of the reduction. rsc.org
Enzymatic Reduction of this compound
| Step | Substrate | Enzyme Class | Product |
| 1 | This compound | Dehydrogenase/Reductase (e.g., ADH) | 12-hydroxy-tetracosan-13-one or 13-hydroxy-tetracosan-12-one |
| 2 | 12-hydroxy-tetracosan-13-one or 13-hydroxy-tetracosan-12-one | Dehydrogenase/Reductase (e.g., ADH) | Tetracosane-12,13-diol |
The specific stereochemistry of the resulting hydroxyketone and diol would be determined by the particular dehydrogenase/reductase involved in the metabolic process.
Future Research Directions and Emerging Paradigms for Tetracosane 12,13 Dione
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of Tetracosane-12,13-dione and related long-chain diketones will increasingly prioritize environmentally benign methods. Traditional synthetic routes often rely on stoichiometric oxidants and volatile organic solvents. Emerging research focuses on catalytic processes that offer higher atom economy and lower environmental impact.
Key areas for development include:
Catalytic Oxidation: The use of transition-metal catalysts with benign oxidants like molecular oxygen (from air) or hydrogen peroxide is a promising avenue. rsc.orgorganic-chemistry.org For instance, methods involving iron nanocomposite catalysts in water or DABCO-catalyzed aerobic oxidation have shown success for other α-diketones and could be adapted. rsc.orgorganic-chemistry.org
One-Pot Cascade Reactions: Designing multi-step reactions in a single vessel minimizes waste from purification steps. A one-pot cascade process to synthesize α-diketones from aldehydes and ketones in water has been reported, representing a greener alternative to traditional methods. rsc.org
CO2-Assisted Synthesis: Carbon dioxide, a renewable and non-toxic C1 source, can be used to assist in the synthesis of α-diketones directly from aldehydes using transition-metal-free catalysts. rsc.orgresearchgate.net Exploring this for long-chain aliphatic aldehydes could provide a sustainable route to this compound.
| Green Synthetic Strategy | Key Features | Potential Precursors for this compound | References |
|---|---|---|---|
| Iron Nanocomposite Catalysis | Uses water as solvent, H₂O₂ as a green oxidant. | Dodecanal, Tridecan-2-one | rsc.org |
| CO₂-Assisted C-C Bond Formation | Transition-metal-free, utilizes CO₂. | Dodecanal | rsc.orgresearchgate.net |
| Ruthenium-Catalyzed Oxidation | Uses TBHP as oxidant, mild conditions, ligand-free. | Tetracos-12-ene | organic-chemistry.org |
| Aerobic Oxidation | Uses air as the sole oxidant, catalyzed by DABCO. | 12-Hydroxy-13-tetracosanone | organic-chemistry.org |
Exploration of Novel Reactivity and Unprecedented Transformations
The presence of two adjacent carbonyl groups makes this compound a highly reactive species. thieme-connect.de While the general reactivity of 1,2-diketones is known, the influence of the long alkyl chains of tetracosane (B166392) could lead to unique chemical behaviors.
Future research should explore:
Cyclocondensation Reactions: The reaction of the 1,2-dicarbonyl moiety with nucleophiles like aromatic o-diamines can be used to prepare complex heterocyclic structures like quinoxalines. organic-chemistry.orgthieme-connect.de Investigating these reactions for this compound could lead to novel long-chain heterocycles with interesting material or biological properties.
Rearrangement Reactions: Under certain conditions, α-diketones can undergo rearrangements, such as the benzil-benzilic acid rearrangement. Studying the potential for similar, unprecedented transformations in long-chain aliphatic α-diketones could reveal new synthetic pathways.
"Chain-Walking" Isomerization: Recent advances have demonstrated the ability to isomerize ketones, making the carbonyl group "walk" along a carbon chain. acs.org Applying this concept to a diketone like this compound could generate a library of different regioisomers, each with potentially distinct properties. acs.org
Integration of Advanced Spectroscopic and Imaging Techniques
A thorough understanding of the structural and electronic properties of this compound requires sophisticated analytical techniques. While standard spectroscopy provides basic characterization, advanced methods can offer deeper insights.
Infrared (IR) Spectroscopy: The IR spectra of 1,2-diketones are characterized by C=O bond stretching bands typically between 1705 and 1720 cm⁻¹ for aliphatic, acyclic compounds. thieme-connect.de Advanced techniques like two-dimensional IR (2D-IR) spectroscopy could be used to study the vibrational coupling between the two carbonyl groups and their interactions with the local environment on ultrafast timescales.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are essential for structural confirmation, advanced solid-state NMR techniques could probe the conformation and packing of the long alkyl chains in the solid state. Additionally, techniques like ¹⁷O NMR could provide direct information about the electronic environment of the carbonyl oxygen atoms. mdpi.com
UV-Vis Spectroscopy: The keto-enol equilibrium in diketones is highly sensitive to the solvent environment, which can be monitored by UV-Vis spectroscopy. rsc.org This could be exploited to understand the microenvironment of this compound within complex systems like micelles or lipid membranes.
| Spectroscopic Technique | Information Gained | Characteristic Signature for α-Diketones | References |
|---|---|---|---|
| Infrared (IR) | Vibrational modes, functional groups | C=O stretch: 1705-1720 cm⁻¹ (aliphatic) | thieme-connect.de |
| NMR (¹H, ¹³C, ¹⁷O) | Molecular structure, connectivity, electronic environment | Distinct signals for keto vs. enol tautomers | mdpi.com |
| UV-Vis | Electronic transitions, keto-enol tautomerism | Solvent-dependent absorption bands for keto and enol forms | mdpi.comrsc.org |
| Fluorescence Spectroscopy | Emission properties, environmental sensing | Can be incorporated into fluorescent probes | internationaljournalcorner.comrsc.org |
Synergistic Computational and Experimental Investigations
The combination of computational chemistry and experimental work provides a powerful paradigm for understanding and predicting the behavior of molecules. For a large molecule like this compound, this synergy is particularly valuable.
Density Functional Theory (DFT) Calculations: DFT can be used to predict spectroscopic properties (IR, NMR), determine the relative stabilities of different conformers, and elucidate reaction mechanisms. researchgate.net For instance, DFT calculations have been used to understand the role of CO₂ in the synthesis of α-diketones. rsc.orgresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound, particularly its interactions with solvents or biological membranes. This can provide insights into its solubility, aggregation behavior, and potential to act as a biological probe.
Predicting Reactivity: Computational models can help predict the sites of nucleophilic or electrophilic attack, guiding the design of new reactions and transformations. This synergy allows for a more rational and efficient exploration of the chemical space around this compound.
Design of Targeted Chemical Probes for Biological Systems
The unique structure of this compound, combining a reactive diketone core with long, lipophilic alkyl chains, makes it an intriguing scaffold for the development of chemical probes. nih.gov Chemical probes are small molecules used to study biological systems. nih.govuci.edu
Future research could focus on:
Fluorescent Probes: The diketone moiety can be part of a larger conjugated system to create fluorescent molecules. rsc.org The long alkyl chains could direct the probe to lipid-rich environments like cell membranes. Changes in the fluorescence properties (intensity, wavelength) could then report on the local polarity or viscosity of the membrane. rsc.org
Probes for Metabolic Studies: Ketone bodies are important energy sources and signaling molecules in metabolism. nih.govmdpi.com A long-chain diketone could be designed as a probe to study fatty acid and ketone metabolism, potentially by incorporating isotopic labels that can be traced through metabolic pathways. biorxiv.org
Bioorthogonal Chemistry: The reactive nature of the α-diketone could be harnessed for bioorthogonal reactions, allowing the molecule to be specifically tagged or to react with a target biomolecule inside a living system without interfering with native biochemical processes. uci.edu The long chains could serve to anchor the probe within a specific cellular compartment.
Q & A
Q. Framework for Contradiction Analysis
Hypothesis Re-examination : Reassess assumptions in theoretical models (e.g., implicit vs. explicit solvent effects).
Instrument Calibration : Verify detector linearity and wavelength accuracy in spectroscopic tools .
Peer Review : Engage collaborators to audit methodological workflows, leveraging platforms like Web of Science Research Assistant for literature benchmarking .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to potential hydrocarbon permeability .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, referencing OSHA standards for airborne particulate limits .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
- Emergency Response : For eye contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately and provide SDS documentation .
Advanced: How can researchers link studies on this compound to broader theoretical frameworks in organic chemistry?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Investigate how alkyl chain length and ketone positioning influence reactivity, comparing with shorter-chain analogs (e.g., docosane-10,11-dione) .
- Thermodynamic Cycles : Apply Hess’s Law to calculate enthalpy changes in combustion or hydrogenation reactions, contextualizing results within hydrocarbon energetics literature .
- Supramolecular Chemistry : Explore host-guest interactions with macrocycles (e.g., cyclodextrins) using isothermal titration calorimetry (ITC), aligning with theories of molecular recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
